molecular formula C15H15Cl2N3O3 B12693190 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-81-4

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12693190
CAS No.: 107659-81-4
M. Wt: 356.2 g/mol
InChI Key: HACNONHVDPGJDF-UKRRQHHQSA-N
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Description

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dioxolanone ring, a dichlorophenyl group, a propyl chain, and a triazolylmethyl group. Its stereochemistry is defined by the (4S,5R) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process begins with the preparation of the dioxolanone ring, followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The propyl chain is then added via alkylation, and the triazolylmethyl group is introduced through a nucleophilic substitution reaction. The stereochemistry is controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of specific solvents and catalysts. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving fungal infections.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound’s triazolylmethyl group is known to bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. The dichlorophenyl group enhances the compound’s binding affinity and specificity, while the dioxolanone ring and propyl chain contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolan-2-one, 4,5-bis(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)
  • 1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)

Uniqueness

1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-5-propyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- stands out due to its specific stereochemistry and the presence of the propyl chain, which differentiates it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

107659-81-4

Molecular Formula

C15H15Cl2N3O3

Molecular Weight

356.2 g/mol

IUPAC Name

(4S,5R)-4-(2,4-dichlorophenyl)-5-propyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C15H15Cl2N3O3/c1-2-3-13-15(23-14(21)22-13,7-20-9-18-8-19-20)11-5-4-10(16)6-12(11)17/h4-6,8-9,13H,2-3,7H2,1H3/t13-,15-/m1/s1

InChI Key

HACNONHVDPGJDF-UKRRQHHQSA-N

Isomeric SMILES

CCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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